9-Mercapto-1-nonanol

Capacitive biosensor DNA detection Self-assembled monolayer

9-Mercapto-1-nonanol (9-MNL, CAS 131215-92-4) is a linear C9 ω-hydroxyalkanethiol with the molecular formula C9H20OS and molecular weight 176.32 g/mol. It is supplied commercially as a liquid with ≥96% purity, density of 0.939 g/mL at 25 °C, refractive index n20/D 1.483, and flash point >110 °C.

Molecular Formula C9H20OS
Molecular Weight 176.318
CAS No. 131215-92-4
Cat. No. B590571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Mercapto-1-nonanol
CAS131215-92-4
Molecular FormulaC9H20OS
Molecular Weight176.318
Structural Identifiers
SMILESC(CCCCO)CCCCS
InChIInChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
InChIKeyFXFJFNVBVKPAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Mercapto-1-nonanol Procurement Guide: Technical Specifications and Research Applications for C9 Hydroxyl-Terminated Alkanethiol


9-Mercapto-1-nonanol (9-MNL, CAS 131215-92-4) is a linear C9 ω-hydroxyalkanethiol with the molecular formula C9H20OS and molecular weight 176.32 g/mol . It is supplied commercially as a liquid with ≥96% purity, density of 0.939 g/mL at 25 °C, refractive index n20/D 1.483, and flash point >110 °C . The compound features a thiol (-SH) anchoring group at one terminus and a hydroxyl (-OH) functional group at the opposite end of a nine-carbon alkyl chain, enabling covalent attachment to gold and other metal surfaces while presenting a hydrophilic, chemically addressable hydroxyl surface for subsequent functionalization .

Why 9-Mercapto-1-nonanol Cannot Be Substituted with Other Hydroxyl-Terminated Alkanethiols in Critical Applications


Hydroxyl-terminated alkanethiols of varying chain lengths are not functionally interchangeable. The alkyl spacer length directly governs SAM film thickness, packing density, electron transfer kinetics, and the steric accessibility of the terminal hydroxyl group for subsequent bioconjugation [1]. A systematic study of blocking thiols ranging from C3 to C11 demonstrated that chain length critically modulates sensor sensitivity and specificity, with the optimal length being application-dependent and not a monotonic function of carbon number [2]. Furthermore, the mixed SAM behavior of 9-MNL with carboxylic acid-terminated thiols produces distinct surface coverage and nonspecific adsorption characteristics that cannot be replicated using C11 analogs due to chain-length mismatch effects [3]. Selecting the incorrect chain length leads to suboptimal monolayer organization, altered wettability, and compromised biosensor performance metrics that cannot be compensated for by adjusting concentration or incubation time alone.

9-Mercapto-1-nonanol Comparative Performance Data: Quantitative Differentiation from C3, C6, C8, and C11 Hydroxyl-Terminated Alkanethiols


Capacitive DNA Biosensor Sensitivity: C9 Chain Length Optimization vs. C3, C6, C8, and C11 Blocking Thiols

In a label-free capacitive DNA biosensor using immobilized acpcPNA probes, 9-mercapto-1-nonanol (9-MNL) produced a capacitive response of approximately -150 nF cm⁻² upon target DNA hybridization, compared to approximately -75 nF cm⁻² for 6-mercapto-1-hexanol (C6) and negligible responses for C3 and C8 blocking thiols under identical assay conditions [1]. The C9 chain length matched the total spacer length of the immobilized acpcPNA probe, yielding optimal probe orientation and hybridization accessibility. The -OH terminated 9-MNL provided superior signal compared to the -CH₃ terminated 1-dodecanethiol (C12) of similar length [1].

Capacitive biosensor DNA detection Self-assembled monolayer PNA probe Blocking thiol

Surface Plasmon Resonance Immunosensor Performance: Mixed SAM with 11-MUA and 9-MNL vs. Homogenous 11-MUA SAM

In a comparative study of antibody immobilization strategies for Vibrio cholerae detection via surface plasmon resonance (SPR), a mixed SAM composed of 20/80 (v/v) 11-mercaptoundecanoic acid (11-MUA) and 9-mercapto-1-nonanol produced the least surface coverage among tested covalent immobilization methods [1]. Despite lower antibody loading density, this mixed SAM configuration yielded higher SPR interaction response signals for target detection compared to homogeneous 11-MUA SAM, with the response signal ranking: oriented protein G/antibody complex > mixed SAM (11-MUA/9-MNL) > homogeneous 11-MUA SAM > direct physical adsorption [1]. For real wastewater samples spiked with V. cholerae, the mixed SAM configuration was specifically recommended to overcome nonspecific adsorption issues [1].

Surface plasmon resonance Immunosensor Antibody immobilization Mixed SAM Vibrio cholerae detection

Aqueous Film Thickness on Hydroxyl-Terminated SAMs: 9-Mercaptononanol vs. C4, C6, and C11 Analogs

A systematic study of thin (1-3 nm) aqueous film thickness on hydroxyl-terminated SAMs over silver substrates revealed a non-monotonic chain-length dependence [1]. 9-Mercaptononanol (9-MNO) produced the thinnest aqueous film among the four hydroxyl-terminated alkanethiols examined, with the thickness ranking: 4-mercaptobutanol (4-MBU) > 11-mercaptoundecanol (11-MUD) > 6-mercaptohexanol (6-MHE) > 9-mercaptononanol (9-MNO) [1]. PM-IRRAS vibrational spectroscopy further demonstrated that 9-MNO surfaces induce more asymmetric hydrogen-bonded character in interfacial D2O compared to the increasingly symmetric hydrogen-bonded D2O character observed on 4-MBU, 6-MHE, and 11-MUD surfaces [1].

Interfacial water structure Ellipsometry Hydroxyl-terminated SAM Thin aqueous films Surface hydration

Validated Research Applications for 9-Mercapto-1-nonanol: Evidence-Based Selection Criteria for Procurement


Label-Free Capacitive DNA Biosensors Requiring Optimized Probe Spacing

9-MNL is the empirically validated blocking thiol for acpcPNA-based capacitive DNA detection systems where probe spacer length matching is critical. The C9 chain length aligns with the acpcPNA probe architecture to produce approximately 2-fold higher capacitive response than C6 alternatives [1]. Researchers developing label-free nucleic acid biosensors should select 9-MNL over shorter (C3, C6, C8) or longer (C11) hydroxyl-terminated thiols when working with similarly sized probe molecules.

Mixed SAM Surface Plasmon Resonance Immunosensors for Complex Sample Analysis

For SPR-based immunoassays detecting bacterial pathogens in wastewater or other complex matrices, a 20/80 (v/v) mixture of 11-MUA and 9-MNL provides superior performance to homogeneous 11-MUA SAMs [1]. This configuration minimizes nonspecific adsorption while preserving higher specific detection signals than pure carboxylic acid-terminated layers. This evidence-based formulation is specifically recommended when transitioning from buffer-based assays to real-world sample testing.

Interfacial Water Studies and Hydration Layer Engineering

9-MNL SAMs generate uniquely thin interfacial aqueous films (thinner than C4, C6, and C11 analogs) with distinct asymmetric hydrogen-bonding architecture [1]. This property is relevant for investigations of protein-surface interactions, non-fouling surface design, and electrochemical interface characterization where hydration layer thickness and water structure directly impact molecular recognition and electron transfer kinetics.

General Gold Surface Functionalization for Biosensor Electrode Fabrication

9-MNL is broadly applicable for surface modification of gold electrodes in biosensor fabrication where a hydrophilic, chemically addressable hydroxyl surface is required [1]. Commercial suppliers specifically cite its use in biomedical biosensor development . The compound's liquid physical form at ambient temperature (density 0.939 g/mL, flash point >110 °C) facilitates straightforward solution-phase deposition protocols .

Technical Documentation Hub

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